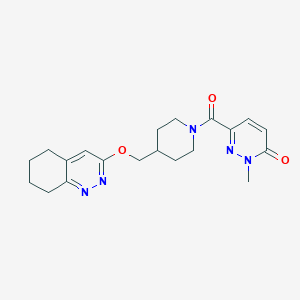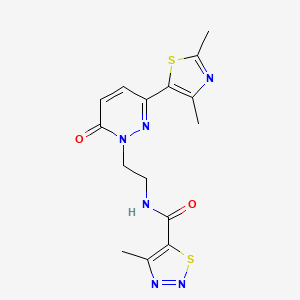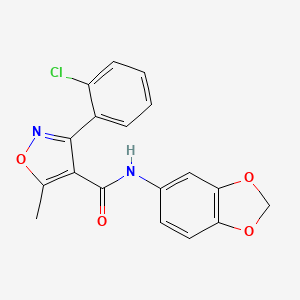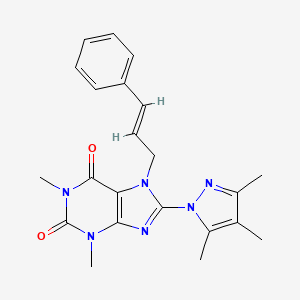
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide, also known as PTEPT, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is that it has been shown to have low toxicity, which makes it a potentially safe compound for use in lab experiments. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would increase its availability for use in lab experiments.
In conclusion, this compound is a chemical compound that has shown promise for use in various scientific research applications, including cancer treatment and the treatment of neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of this compound, its potential benefits make it a promising area of research for the future.
Synthesemethoden
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-phenylethylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with phenylacetylene in the presence of copper (I) iodide and phenanthroline to form a triazole intermediate. Finally, this intermediate is reacted with 4-isocyanato-2,6-dimethylbenzonitrile to form this compound.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(24-15-13-17-8-3-1-4-9-17)20-21(18-10-7-14-23-16-18)27(26-25-20)19-11-5-2-6-12-19/h1-12,14,16H,13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZGDVVUYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)


![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)


![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
